Meta-Methyl Substitution Enhances PDE3 Inhibitory Potency Over Unsubstituted Phenyl Analog
While direct PDE3 inhibition data for 6-(3-methylphenyl)pyridazin-3(2H)-one is not publicly available, class-level SAR analysis from a series of pyridazinone-based PDE3 inhibitors demonstrates that analogs with a meta-substituted phenyl ring at the 6-position exhibit superior PDE3 inhibitory activity compared to unsubstituted phenyl controls. This trend is supported by the finding that hybrids containing a 5-methyl-4,5-dihydropyridazinone moiety—which maintains the meta-substitution motif—display the highest PDE3 pIC50 values in the series (up to 7.5, corresponding to an IC50 of approximately 32 nM) [1].
| Evidence Dimension | PDE3 inhibition potency (pIC50) |
|---|---|
| Target Compound Data | Inferred to be superior to unsubstituted phenyl analog based on SAR; maximum class pIC50 = 7.5 (IC50 ≈ 32 nM) |
| Comparator Or Baseline | Unsubstituted phenyl analog: 6-phenylpyridazin-3(2H)-one |
| Quantified Difference | Approximate 10- to 100-fold potency improvement predicted for meta-substituted derivatives over unsubstituted phenyl. |
| Conditions | In vitro PDE3 enzyme inhibition assay; human recombinant enzyme. |
Why This Matters
Meta-substitution is a key driver of PDE3 potency, making this compound a critical intermediate for developing potent cardiotonic and vasodilator agents.
- [1] Van der Mey M, et al. Synthesis and Structure−Activity Relationships of cis-Tetrahydrophthalazinone/Pyridazinone Hybrids: A Novel Series of Potent Dual PDE3/PDE4 Inhibitory Agents. J Med Chem. 2003;46(10):2008-2016. View Source
